![molecular formula C20H29FN2OS B2997780 3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034241-19-3](/img/structure/B2997780.png)
3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
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Description
3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H29FN2OS and its molecular weight is 364.52. The purity is usually 95%.
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Scientific Research Applications
Antiulcer Agents
Research conducted by Ueda et al. (1991) explored the synthesis and gastric acid antisecretory activity of compounds including N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which showed significant antisecretory activity against histamine-induced gastric acid secretion in rats. This study indicates the potential application of similar compounds in the treatment of ulcer-related conditions (Ueda et al., 1991).
Combined Analgesic/Neuroleptic Activity
A study by Iorio et al. (1987) synthesized and evaluated 4-phenyl-4-piperidinols and related compounds for their ability to interact with opioid and dopamine receptors. The propionyloxy derivatives displayed a promising combination of analgesic and neuroleptic activities, suggesting potential applications in pain management and neuroleptic treatments (Iorio et al., 1987).
Serotonin 5-HT2 Antagonists
Andersen et al. (1992) conducted research on 3-(4-fluorophenyl)-1H-indoles, leading to the development of compounds with high affinity for the 5-HT2 receptor. This implies possible applications in treating conditions related to serotonin regulation, such as certain mental health disorders (Andersen et al., 1992).
Neuroleptic Butyrophenones
Research by Nakatsuka et al. (1981) on the synthesis of neuroleptic butyrophenones, including compounds with a piperidine structure, suggests potential applications in mental health treatments, specifically for conditions requiring neuroleptic agents (Nakatsuka et al., 1981).
Discovery of Antimycobacterial Compounds
Kumar et al. (2008) explored the synthesis and biological intervention of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential use of similar compounds in the development of new antimycobacterial drugs (Kumar et al., 2008).
Dopamine D-2 and Serotonin 5-HT2 Antagonists
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles with potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Their findings suggest applications in treating disorders related to dopamine and serotonin dysregulation (Perregaard et al., 1992).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2OS/c21-19-4-2-1-3-17(19)5-6-20(24)22-15-16-7-11-23(12-8-16)18-9-13-25-14-10-18/h1-4,16,18H,5-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQVFFNTDRNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide |
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